molecular formula C14H16O2Se2 B028106 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene CAS No. 105405-00-3

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene

Cat. No. B028106
M. Wt: 374.2 g/mol
InChI Key: HOAHNAYDJCBDMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene is closely related to its structural analogs, which are synthesized through high yield, one-pot methods. These methods involve the preparation of naphthalene derivatives with different substituents, such as methylthio, methylseleno, and methyltelluro groups. The synthesis process demonstrates the flexibility and adaptability of organometallic synthesis techniques in producing complex naphthalene derivatives with specific electronic properties (Hellberg, Söderholm, & Schütz, 1991).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, including 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene, showcases a significant influence of substituents on the compound's basicity and electronic characteristics. Studies on similar compounds reveal that the "buttressing effect" of ortho-substituents plays a crucial role in determining the molecular structure's stability and electronic properties. This effect, combined with the polar effects of substituents, significantly influences the compound's basicity and reactivity (Pozharskii et al., 2003).

Chemical Reactions and Properties

The chemical reactions of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene and its analogs involve interactions with cations to form radical salts. These reactions are critical in determining the compound's suitability for electronic applications. The formation of salts with different anions (e.g., perchlorate, hexafluoroarsenate) demonstrates the compound's ability to engage in electrochemical processes, which is essential for its application in organic semiconductors (Hellberg, Söderholm, & Schütz, 1991).

Physical Properties Analysis

The physical properties of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene, such as conductivity and semiconductor behavior, are closely linked to its molecular structure and the nature of its chemical reactions. The compound's ability to form salts with high room temperature conductivity indicates its potential as an organic semiconductor material. This property is particularly relevant for applications in electronic devices where high conductivity and stability are required (Hellberg, Söderholm, & Schütz, 1991).

Scientific Research Applications

Environmental and Health Impacts of Naphthalene

  • Naphthalene, a volatile organic compound and polycyclic aromatic hydrocarbon, is primarily emitted from combustion sources. It poses significant environmental risks, being classified as a possible human carcinogen. Its presence in indoor and outdoor air has been extensively studied, revealing that indoor sources majorly contribute to non-occupational exposure. The environmental and health impacts of naphthalene underscore the importance of monitoring and mitigating its presence in the environment (Jia & Batterman, 2010).

Material Science and Polymer Research

  • Poly(butylene 2,6-naphthalate) (PBN), containing a naphthalene unit, exhibits excellent anti-abrasion, chemical resistance, and gas barrier properties. Understanding its melt-crystallization process is crucial for developing materials with specific crystal structures and morphologies, highlighting naphthalene derivatives' role in advanced material science (Ding et al., 2019).

Environmental Remediation

  • Naphthalene's widespread environmental presence, especially as a water pollutant, has sparked research into its removal from water systems. Adsorption techniques using various materials have shown promise for effectively removing naphthalene, suggesting potential applications of naphthalene derivatives in environmental remediation technologies (Alshabib, 2021).

Biodegradation and Microbial Remediation

  • Microbial degradation of naphthalene and its derivatives offers a bio-based solution for addressing environmental pollution. Studies on microbes capable of degrading naphthalene highlight the potential for bioremediation strategies to recover PAH-contaminated sites, suggesting research avenues for understanding and enhancing microbial pathways for degrading complex organic pollutants (Peng et al., 2008).

properties

IUPAC Name

2,7-dimethoxy-3,6-bis(methylselanyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2Se2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAHNAYDJCBDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1[Se]C)[Se]C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543090
Record name 2,7-Dimethoxy-3,6-bis(methylselanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene

CAS RN

105405-00-3
Record name 2,7-Dimethoxy-3,6-bis(methylselanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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